molecular formula C3H6N4S2 B15131828 6-Amino-1,3,5-triazinane-2,4-dithione

6-Amino-1,3,5-triazinane-2,4-dithione

Katalognummer: B15131828
Molekulargewicht: 162.2 g/mol
InChI-Schlüssel: NHWUDRHXQBRJGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,3,5-triazinane-2,4-dithione is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3,5-triazinane-2,4-dithione typically involves the reaction of thiourea with formaldehyde and ammonia. This reaction proceeds through a cyclization process, forming the triazine ring with dithione functionalities. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are usually sufficient.

    Solvent: Aqueous or alcoholic solvents are commonly used.

    Catalysts: Acidic or basic catalysts can be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thioethers. These products have significant applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,3,5-triazinane-2,4-dithione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and antiviral properties.

    Industry: Utilized in the production of polymers, resins, and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-1,3,5-triazine-2,4-dithione
  • 1,3,5-Triazine-2,4-dithione
  • 6-Amino-1,3,5-triazine-2,4-diol

Uniqueness

6-Amino-1,3,5-triazinane-2,4-dithione is unique due to its specific arrangement of nitrogen and sulfur atoms within the triazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C3H6N4S2

Molekulargewicht

162.2 g/mol

IUPAC-Name

6-amino-1,3,5-triazinane-2,4-dithione

InChI

InChI=1S/C3H6N4S2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9)

InChI-Schlüssel

NHWUDRHXQBRJGE-UHFFFAOYSA-N

Kanonische SMILES

C1(NC(=S)NC(=S)N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.